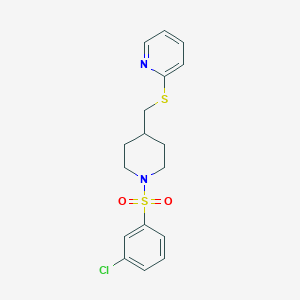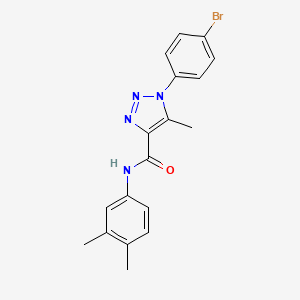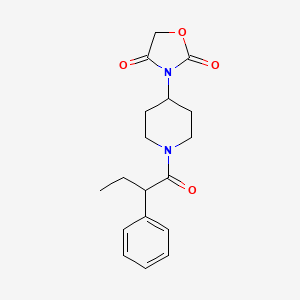
2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a sulfonyl group, among other functional groups . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds . Additionally, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been explored .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For example, the protodeboronation of pinacol boronic esters is a reaction that could potentially involve this compound .Scientific Research Applications
- Role of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it widely applicable .
- Protodeboronation : 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine enables catalytic protodeboronation of alkyl boronic esters, allowing for functionalization .
- Role of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine : It facilitates one-pot functionalization of unsaturated intermediates, reducing the need for multiple steps .
Suzuki–Miyaura Coupling
Hydromethylation
One-Pot Functionalization
Radical Approach
Future Directions
properties
IUPAC Name |
2-[[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c18-15-4-3-5-16(12-15)24(21,22)20-10-7-14(8-11-20)13-23-17-6-1-2-9-19-17/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYUXHJNDIFAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
![3-Cyclobutyl-6-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2665826.png)

![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)

![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2665834.png)
![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)
![6-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2665848.png)